(2,3,4,5-Tetramethoxyphenyl)boronic acid
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Overview
Description
(2,3,4,5-Tetramethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethoxyphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate.
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,3,4,5-Tetramethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(2,3,4,5-Tetramethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetramethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The boron atom in the boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2,3,4,5-Tetramethoxyphenyl)boronic acid is unique due to the presence of four methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, the methoxy-substituted derivative may exhibit different electronic and steric effects, making it suitable for specific applications in synthesis and sensing .
Properties
Molecular Formula |
C10H15BO6 |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
(2,3,4,5-tetramethoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO6/c1-14-7-5-6(11(12)13)8(15-2)10(17-4)9(7)16-3/h5,12-13H,1-4H3 |
InChI Key |
JPIGHTPMRMMZRC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)OC)OC)OC)(O)O |
Origin of Product |
United States |
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